molecular formula C8H12O4 B078159 Ethyl 2,4-dioxohexanoate CAS No. 13246-52-1

Ethyl 2,4-dioxohexanoate

Cat. No. B078159
CAS RN: 13246-52-1
M. Wt: 172.18 g/mol
InChI Key: JGFBKJBAYISHAG-UHFFFAOYSA-N
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Patent
US05612477

Procedure details

Ethyl 2,4-dioxohexanoate (12 g) in glacial acetic acid (75 ml) was cooled in an ice-bath and treated with methylhydrazine (3.21 g) in a dropwise fashion over 5-10 m. On complete addition the ice cooling was removed and the yellow homogeneous solution stirred at room temperature for ca. 2 h. The acetic acid was then removed in vacuo and the residual oil re-dissolved in ethyl acetate (~ 100 mls). The ethyl acetate solution was washed with saturated sodium hydrogen carbonate (3×) and brine. After drying over anhydrous magnesium sulphate the solvent was evaporated. The crude material was purified by silica gel chromatography eluting with 20-70% ethyl acetate/hexane giving the title compound as a pale yellow oil, (6.656 g, 52%); dH (CDCl3) 1.28 (3H, t, J7.6 Hz), 1.38 (3H, t, J7.1 Hz), 2.61 (2H, q, J7.6 Hz), 3.84 (3H, s), 4.38 (2H, q, J7.1 Hz) and 6.58 (1H, s).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
3.21 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:8][C:9](=O)[CH2:10][CH3:11])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:13][NH:14][NH2:15]>C(O)(=O)C>[CH2:10]([C:9]1[N:14]([CH3:13])[N:15]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH:8]=1)[CH3:11]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
O=C(C(=O)OCC)CC(CC)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
methylhydrazine
Quantity
3.21 g
Type
reactant
Smiles
CNN
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the yellow homogeneous solution stirred at room temperature for ca. 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
The acetic acid was then removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil re-dissolved in ethyl acetate (~ 100 mls)
WASH
Type
WASH
Details
The ethyl acetate solution was washed with saturated sodium hydrogen carbonate (3×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulphate the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 20-70% ethyl acetate/hexane giving the title compound as a pale yellow oil, (6.656 g, 52%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)C1=CC(=NN1C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.